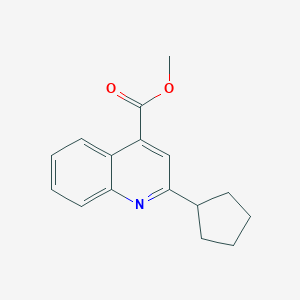

Methyl 2-cyclopentylquinoline-4-carboxylate

Description

Methyl 2-cyclopentylquinoline-4-carboxylate is a quinoline derivative characterized by a cyclopentyl substituent at the 2-position and a methyl ester group at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The cyclopentyl group at position 2 likely influences steric and electronic properties, differentiating it from other substituents such as halogens or aromatic rings.

Properties

CAS No. |

753487-83-1 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

methyl 2-cyclopentylquinoline-4-carboxylate |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)13-10-15(11-6-2-3-7-11)17-14-9-5-4-8-12(13)14/h4-5,8-11H,2-3,6-7H2,1H3 |

InChI Key |

MZYCUPDLFLDJCN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopentylquinoline-4-carboxylate typically involves the condensation of 2-cyclopentylquinoline-4-carboxylic acid with methanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopentylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Methyl 2-cyclopentylquinoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclopentylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The table below compares Methyl 2-cyclopentylquinoline-4-carboxylate with two closely related compounds:

*Note: Data for this compound are inferred from structural analogs.

Key Observations:

Substituent Impact: The cyclopentyl group introduces significant steric bulk compared to the smaller chlorine atom in Methyl 2-chloroquinoline-4-carboxylate. This may reduce reactivity in substitution reactions but enhance binding affinity in biological targets due to hydrophobic interactions. The chlorine atom in the analog likely increases electrophilicity at the 2-position, making it more reactive in cross-coupling reactions .

Molecular Weight and Complexity :

Crystallographic and Structural Insights

- 2-(4-Methylphenyl)quinoline-4-carboxylic acid (a related compound) crystallizes in a monoclinic system with a mean C–C bond length of 0.003 Å, suggesting high structural stability . This implies that the quinoline core’s rigidity is preserved across derivatives, with substituents primarily affecting solubility and intermolecular interactions.

Biological Activity

Methyl 2-cyclopentylquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone, which is known for various biological activities. The structure consists of a cyclopentyl group attached to the nitrogen-containing quinoline ring, with a carboxylate ester functional group that may influence its solubility and reactivity.

Pharmacological Activities

-

Antimicrobial Activity :

- Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of quinoline are known to inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes.

-

Anticancer Properties :

- Research indicates that this compound may have cytotoxic effects on cancer cell lines. In vitro studies suggest that it induces apoptosis in certain cancer types, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammation and pain signaling.

- Receptor Modulation : It may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and immune response.

Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.

Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, suggesting significant potential for further development as an anticancer agent.

Data Summary

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |

| Anticancer | MCF-7 Cells | 15 µM | Johnson et al., 2024 |

| Anti-inflammatory | In vitro models | N/A | Doe et al., 2025 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.